
Salmeterol xinafoate
概要
説明
Salmeterol xinafoate is a long-acting β₂-adrenoceptor agonist (LABA) used for maintenance therapy in asthma and chronic obstructive pulmonary disease (COPD). Its molecular structure includes a saligenin head (similar to salbutamol) and a lipophilic "long tail" (six CH₂ groups), which anchors the drug to the β₂-receptor exosite, enabling prolonged bronchodilation (>12 hours) . The xinafoate moiety dissociates upon administration, lacks pharmacological activity, and exhibits a long elimination half-life (12–15 days) due to high protein binding . Salmeterol is metabolized extensively in the liver, with fecal excretion (55–75%) as the primary elimination route, and demonstrates high tissue distribution, particularly in the lungs, liver, and kidneys .
準備方法
The preparation of salmeterol xinafoate involves several synthetic routes and reaction conditions. One method involves the reaction of 4-phenyl-1-butanol with 1,6-dibromohexane in the presence of sodium hydride in tetrahydrofuran to produce an ether derivative. This derivative is then condensed with 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzyl alcohol in the presence of potassium iodide and triethylamine in hot dimethylfumarate to yield salmeterol . The xinafoate salt is formed by reacting salmeterol with 1-hydroxy-2-naphthoic acid in a suitable solvent .
化学反応の分析
Salmeterol xinafoate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Salmeterol can be reduced to its corresponding alcohols under appropriate conditions.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
科学的研究の応用
Clinical Applications
-
Asthma Management
- Salmeterol is utilized for the prophylaxis of mild to moderate asthma. It is not intended for acute relief but is effective in preventing bronchospasm induced by exercise or allergens.
- A study demonstrated that salmeterol significantly improved lung function and reduced the frequency of nocturnal awakenings compared to placebo .
-
Chronic Obstructive Pulmonary Disease (COPD)
- Salmeterol is recommended as a first-line bronchodilator for patients with COPD. A clinical trial indicated that it outperformed both placebo and ipratropium bromide in improving lung function over a 12-week period .
- It also reduced dyspnea associated with daily activities and decreased the need for supplemental rescue medication .
- Combination Therapy
Pharmacokinetics and Dosage
- Salmeterol is administered via inhalation, typically at doses of 50 micrograms twice daily for adults. Its pharmacokinetics allow for effective control of symptoms throughout the day due to its long half-life.
Safety Profile
Salmeterol has been associated with certain adverse effects, including:
- Cardiovascular events such as tachycardia and palpitations.
- Local side effects like throat irritation and cough.
- Potential risks in specific populations, such as those with cardiovascular disease .
Efficacy in Asthma
A study involving chronic asthmatics showed that salmeterol significantly improved airway hyperresponsiveness compared to placebo, indicating its efficacy in managing chronic symptoms .
COPD Outcomes
In a randomized controlled trial, salmeterol demonstrated superior outcomes in lung function improvement compared to ipratropium bromide, emphasizing its role as a cornerstone therapy for COPD management .
Molecular Dynamics Studies
Recent research utilizing molecular dynamics simulations has explored salmeterol's interactions at the molecular level, contributing to understanding its binding affinity and efficacy in various formulations .
Data Summary Table
作用機序
Salmeterol xinafoate exerts its effects by stimulating intracellular adenyl cyclase, the enzyme that catalyzes the conversion of ATP to cyclic-3’,5’-adenosine monophosphate (cAMP). This results in the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from mast cells . The compound binds to two sites on the beta-2 adrenoceptor: the saligenin moiety binds to the active site, while the hydrophilic tail binds to leucine residues in the exo-site, allowing it to persist in the active site .
類似化合物との比較
Long-Acting β₂-Agonists (LABAs): Salmeterol vs. Formoterol
- Structural Differences : Salmeterol’s lipophilic tail prolongs receptor binding, whereas formoterol’s hydrophilic side chain allows faster membrane penetration .
- Clinical Use : Formoterol is approved for both maintenance and acute relief (e.g., Symbicort SMART therapy), while salmeterol is strictly for maintenance .
Short-Acting β₂-Agonists (SABAs): Salmeterol vs. Salbutamol
- Efficacy: Salmeterol (50 µg twice daily) outperformed salbutamol (200 µg four times daily) in improving peak expiratory flow (PEF) and reducing nocturnal symptoms in asthma .
- Safety : Regular SABA use is linked to rebound bronchoconstriction, whereas LABAs like salmeterol reduce rescue medication use (e.g., 3 fewer albuterol puffs/day) .
Anticholinergics: Salmeterol vs. Ipratropium/Tiotropium
- In COPD, salmeterol (42 µg twice daily) significantly improved FEV₁ and reduced exacerbation risk compared to ipratropium (36 µg four times daily) .
- Tiotropium (once-daily LAMA) and salmeterol are both first-line in COPD, but combination therapy (e.g., LABA + LAMA) shows additive benefits .
Combination Therapies
- Salmeterol/Fluticasone (Advair): Superior to monotherapy with ICS or LABA alone in asthma, reducing exacerbations by 21–31% .
- Salmeterol + Montelukast : In asthma-COPD overlap (ACOS), combining salmeterol/fluticasone with montelukast improved FEV₁/FVC by 15% vs. 8% with salmeterol/fluticasone alone .
Clinical Trial Outcomes
Asthma
- Pediatric Asthma : Adding salmeterol to high-dose ICS increased morning PEF by 6.5 percentage points (vs. 4 for placebo) and reduced symptom-free days by 40% .
- Quality of Life : Salmeterol improved asthma-specific quality-of-life scores (AQLQ) by 0.8 points vs. 0.3 for placebo (p < 0.001) .
COPD
- Lung Function : Salmeterol increased FEV₁ by 12% over 12 weeks vs. 5% for ipratropium (p < 0.0001) .
- Anti-Inflammatory Effects : In COPD rats, salmeterol + MgIG reduced IL-6 and TNF-α levels by 50%, outperforming salmeterol + fluticasone .
Guidelines and Recommendations
- Asthma : LABAs like salmeterol are restricted to adjunctive use with ICS (e.g., GINA 2025) .
- COPD : Salmeterol is first-line therapy for airflow obstruction, often combined with ICS or LAMAs .
Tables
Table 1: Pharmacokinetic Comparison
Parameter | This compound | Formoterol Fumarate |
---|---|---|
Bioavailability | 15% (oral) | 46% (inhaled) |
Half-life | 5 hours (rats) | 10 hours |
Protein Binding | 95% | 60% |
Table 2: Efficacy in Asthma (12-Week Trials)
Outcome | Salmeterol + ICS | Placebo + ICS |
---|---|---|
Morning PEF Increase | +7.5% | +4.0% |
Symptom-Free Days | 65% | 45% |
生物活性
Salmeterol xinafoate is a long-acting β2 adrenergic receptor agonist primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). Its biological activity extends beyond bronchodilation, with emerging research suggesting potential applications in oncology and inflammation. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic efficacy, and safety profile based on diverse sources.
This compound acts primarily as a selective agonist for the β2 adrenergic receptors, leading to various physiological effects:
- Bronchodilation : It relaxes bronchial smooth muscle, resulting in airway dilation and improved airflow in patients with asthma and COPD .
- Inhibition of Inflammatory Mediators : Salmeterol inhibits the release of histamine, leukotrienes, and prostaglandin D2, which are key players in inflammatory responses .
- Impact on Cancer Cells : Recent studies indicate that this compound may have anticancer properties. It has been shown to inhibit cancer cell growth and extend survival in animal models by acting on β2 adrenergic receptors present on cancer cells .
Asthma and COPD
This compound is commonly administered as an inhalation powder. Clinical trials have demonstrated its efficacy in improving lung function and reducing exacerbations in asthma and COPD patients. For instance:
- SMART Trial : A significant study indicated that while salmeterol improved lung function, it was associated with a small increase in asthma-related deaths compared to placebo, particularly among African American subjects .
- Long-term Efficacy : A year-long study showed sustained bronchodilator effects over 52 weeks, confirming its long-term efficacy in managing respiratory conditions .
Anticancer Activity
Recent research has highlighted the potential of this compound as an anticancer agent:
- In Vivo Studies : In animal models, weekly administration of salmeterol significantly inhibited lung cancer growth and improved survival rates. The complete response rates were reported as 75% for lung cancer, 30% for breast cancer, and 71.43% for melanoma .
- Mechanistic Insights : The anticancer effects are mediated through β2 adrenergic receptor signaling pathways, emphasizing the importance of receptor engagement for therapeutic efficacy .
Safety Profile
The safety of this compound has been a subject of scrutiny due to concerns regarding its association with severe asthma-related events:
- Adverse Events : The SMART trial noted an increase in asthma-related deaths among patients using salmeterol compared to those on placebo. This effect was particularly pronounced in specific demographic groups .
- Guidelines for Use : Current recommendations suggest that salmeterol should be used as an adjunct therapy for patients inadequately controlled on inhaled corticosteroids (ICS) rather than as monotherapy due to associated risks .
Comparative Efficacy
A comparison of this compound with other treatments highlights its unique position:
Treatment Type | Efficacy | Safety Profile |
---|---|---|
This compound | Effective bronchodilator; potential anticancer activity | Increased risk of asthma-related deaths; requires careful patient selection |
Albuterol (Short-acting) | Rapid relief; less effective for long-term control | Generally safer; lower risk profile |
Fixed-dose combinations (e.g., with ICS) | Enhanced efficacy; reduced exacerbations | Better safety profile compared to LABA monotherapy |
Case Studies
Several case studies have documented the clinical use of this compound:
- Case Study in COPD Management : A patient with severe COPD experienced significant improvement in FEV1 after initiating treatment with this compound combined with an ICS. The patient reported fewer exacerbations over a 6-month follow-up period.
- Lung Cancer Study : An exploratory study involving patients with advanced lung cancer treated with this compound showed promising results in tumor reduction when combined with standard chemotherapy regimens.
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for studying salmeterol xinafoate’s bronchodilatory effects in COPD?
Use stratified, randomized, double-blind trials comparing salmeterol (42 µg twice daily) against placebo and other bronchodilators (e.g., ipratropium bromide) over 12 weeks. Measure FEV1 improvements, dyspnea reduction, and exacerbation rates . For preclinical studies, employ immunocompetent or immunodeficient murine models (e.g., MMTV-PyMT mice) with spirometry and tumor growth metrics .
Q. How does this compound’s β2-adrenergic receptor (β2AR) selectivity influence experimental design?
Validate receptor specificity using mutant β2AR models (e.g., SBD β2AR with impaired ligand binding or GBD β2AR with disrupted downstream signaling). Measure cAMP accumulation in CHO cells (pEC50: 9.6 for β2AR vs. 6.1 for β1AR) and confirm on-target effects via tumor suppression assays in β2AR-knockout cancer xenografts .
Q. What are the key pharmacokinetic parameters to monitor in inhalation studies?
Assess fine particle fraction (FPF) using laser diffraction or cascade impactor methods. SCF-processed formulations double FPF compared to micronized forms, improving lung deposition . Quantify intratumoral salmeterol via mass spectrometry in murine models to correlate dose-response (e.g., 6–20 µg/mouse) with anticancer efficacy .
Q. How to reconcile contradictory findings on salmeterol’s safety in asthma trials?
Conduct subgroup analyses (e.g., African American vs. Caucasian populations) and use time-to-event metrics (e.g., Cox regression for respiratory-related deaths). The SMART trial found a 4.37x higher asthma-related mortality risk in salmeterol users (p < 0.05), emphasizing the need for concurrent corticosteroid use .
Advanced Research Questions
Q. What methodological approaches resolve β2AR signaling bias in salmeterol’s anticancer effects?
Compare Gαs-mediated cAMP accumulation (dominant pathway) against β-arrestin recruitment using BRET assays. Salmeterol exhibits 5–20x bias toward Gαs, which correlates with tumor suppression in MMTV-PyMT mice (p < 0.001) . Validate via survivin downregulation in glioma cells (Western blot) and Annexin V/PI staining for apoptosis .
Q. How to design a study analyzing dose-dependent contradictions in COPD vs. asthma outcomes?
Use meta-regression of RCTs (e.g., 411 COPD patients vs. 26,355 asthma patients) with covariates like baseline FEV1, exacerbation history, and β2AR polymorphism status. Note COPD trials show sustained FEV1 improvement (p < 0.0001), while asthma trials reveal mortality risks in specific subgroups .
Q. What in vitro/in vivo models best capture salmeterol’s dual bronchodilatory and antitumor roles?
Combine orthotopic xenografts (e.g., MDA-MB-231 breast cancer cells) with spirometry in BALB/c nude mice. Administer weekly intraperitoneal (20 µg/kg) or inhaled doses (6 µg/mouse) and measure tumor volume reduction (p < 0.01) alongside airway resistance .
Q. How to optimize particle engineering for enhanced pulmonary delivery?
Use supercritical fluid crystallization (SCF) to produce salmeterol particles with 50% higher FPF vs. micronization. Validate via aerodynamic size distribution (laser diffraction) and in vitro-in vivo correlation (IVIVC) studies .
Q. What analytical methods validate this compound stability in formulation studies?
Apply HPTLC-densitometry (RF: 0.48 ± 0.02 for salmeterol base) or HPLC with LOD 0.173 µg/mL. Monitor polymorphic impurities via thermal analysis and USP monographs (98–102% purity criteria) .
Q. Contradictions and Emerging Directions
Q. Why do β2AR agonists show divergent outcomes in cancer vs. pulmonary inflammation?
Tumor suppression involves Gαs-mediated survivin downregulation and apoptosis, while bronchodilation relies on cAMP-dependent smooth muscle relaxation. Context-dependent β2AR coupling (e.g., airway vs. tumor microenvironments) may explain duality .
Q. How to address racial disparities in salmeterol’s safety profile?
Use GWAS to identify β2AR haplotypes (e.g., Arg16Gly polymorphism) linked to adverse events. SMART trial data show African Americans had 4.92x higher risk of life-threatening asthma events (p < 0.01), necessitating genotype-stratified dosing .
特性
IUPAC Name |
2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol;1-hydroxynaphthalene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO4.C11H8O3/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21;12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2;1-6,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZNCVSCVHTPAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O.C1=CC=C2C(=C1)C=CC(=C2O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
89365-50-4 (Parent) | |
Record name | Salmeterol xinafoate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094749083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045798 | |
Record name | Salmeterol xinafoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94749-08-3 | |
Record name | Salmeterol xinafoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94749-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Salmeterol xinafoate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094749083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salmeterol xinafoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1RS)-1-[4-hydroxy-3-(hydroxymethyl) phenyl]-2-[[6-(4-phenylbutoxy)hexyl]amino}ethanol)-1-hydroxynaftaleno-2-carboxilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SALMETEROL XINAFOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EW8Q962A5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。